molecular formula C16H12BrNO3 B3328292 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile CAS No. 443291-77-8

2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile

Cat. No. B3328292
CAS RN: 443291-77-8
M. Wt: 346.17 g/mol
InChI Key: DTORJJGAJINZDL-UHFFFAOYSA-N
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Description

2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C16H11BrNO4.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile involves the inhibition of the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are known to play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Additionally, it has been found to exhibit low toxicity and high selectivity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Additionally, it exhibits low toxicity and high selectivity, making it a promising candidate for further development.
However, one of the major limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, its synthesis method can be complex and time-consuming, which can limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile. One potential direction is the development of new drugs for the treatment of inflammatory diseases based on the anti-inflammatory and analgesic properties of this compound. Additionally, further research can be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Finally, the synthesis method of this compound can be optimized to improve its solubility and reduce its complexity, making it more accessible for widespread use in research.

Scientific Research Applications

2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(5-bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORJJGAJINZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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